3-[(Dimethylamino)methyl]benzoic acid hydrochloride
Overview
Description
3-[(Dimethylamino)methyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethylamino group. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It has been used to quantify the activity of peroxidase and manganese peroxidase , suggesting that it may interact with these enzymes.
Mode of Action
Its use in quantifying peroxidase activity suggests that it may interact with these enzymes in a way that allows their activity to be measured .
Result of Action
Its use in quantifying peroxidase activity suggests it may have some role in processes involving these enzymes .
Biochemical Analysis
Biochemical Properties
3-[(Dimethylamino)methyl]benzoic acid hydrochloride interacts with several enzymes and proteins. It has been used to quantify the activity of peroxidase and manganese peroxidase . The nature of these interactions is complex and involves various biochemical reactions.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]benzoic acid hydrochloride typically involves the reaction of 3-(dimethylaminomethyl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
Preparation of 3-(dimethylaminomethyl)benzoic acid: This is achieved by reacting 3-chloromethylbenzoic acid with dimethylamine in the presence of a base such as sodium hydroxide.
Formation of the hydrochloride salt: The resulting 3-(dimethylaminomethyl)benzoic acid is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and various substituted benzoic acid derivatives .
Scientific Research Applications
3-[(Dimethylamino)methyl]benzoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[(Dimethylamino)methyl]benzoic acid hydrochloride include:
3-(Dimethylamino)benzoic acid: Lacks the hydrochloride group but has similar chemical properties.
3-Methyl-2-benzothiazolinone hydrazone hydrochloride: Shares structural similarities and is used in similar applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological molecules, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-[(dimethylamino)methyl]benzoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2)7-8-4-3-5-9(6-8)10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVQUAMTOFSCLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79965-34-7 | |
Record name | 3-[(dimethylamino)methyl]benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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